REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[NH:13][N:12]=[C:11]([NH2:14])[CH:10]=2)=[CH:5][CH:4]=1.C(N(CC)C(C)C)(C)C.Br[CH2:25][CH2:26][CH2:27][CH2:28][C:29](Cl)=[O:30].[I-].[Na+].[C:34]([N:37]1[CH2:43][CH2:42][CH2:41][NH:40][CH2:39][CH2:38]1)(=[O:36])[CH3:35]>CN(C)C=O>[C:34]([N:37]1[CH2:43][CH2:42][CH2:41][N:40]([CH2:25][CH2:26][CH2:27][CH2:28][C:29]([NH:14][C:11]2[CH:10]=[C:9]([C:6]3[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=3)[NH:13][N:12]=2)=[O:30])[CH2:39][CH2:38]1)(=[O:36])[CH3:35] |f:3.4|
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C1=CC(=NN1)N
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Name
|
|
Quantity
|
10.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
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BrCCCCC(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.44 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
8.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCCC1
|
Name
|
|
Quantity
|
10.96 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
to stir at −10 to 0° C. for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 50° C. for 18 hrs
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride (500 mL)
|
Type
|
STIRRING
|
Details
|
saturated aqueous sodium bicarbonate (500 mL) and the mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CCC1)CCCCC(=O)NC1=NNC(=C1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |